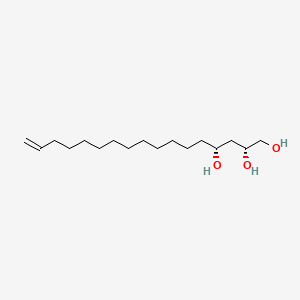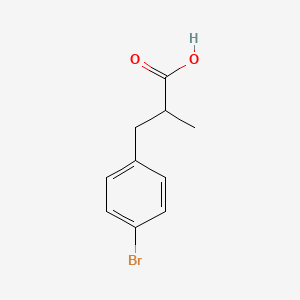
3-(4-Bromophenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
3-(4-Bromophenyl)-2-methylpropanoic acid is a compound that belongs to the class of organic compounds known as bromophenols. It is characterized by a bromine atom attached to a phenyl ring and a propanoic acid moiety with a methyl substituent. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related bromophenyl compounds has been explored in various studies. For instance, the Reformatsky reaction has been employed to create diastereomeric esters, which can be further reduced and modified to yield compounds with a phenyl substituent similar to 3-(4-Bromophenyl)-2-methylpropanoic acid . Additionally, the synthesis of phenylpropanoid derivatives, including natural bromophenols, has been reported, indicating the feasibility of synthesizing complex bromophenol structures . Organoboranes have also been used to synthesize ω-(4-bromophenyl)alkanoic acids, which are structurally related to the compound of interest .
Molecular Structure Analysis
The molecular structure of bromophenyl compounds can be complex, with the potential for various isomers and derivatives. The crystal structures of bromo-hydroxy-benzoic acid derivatives have been compared, revealing the importance of hydrogen bonding and halogen interactions in the formation of two-dimensional architectures . These structural analyses are crucial for understanding the properties and reactivity of 3-(4-Bromophenyl)-2-methylpropanoic acid.
Chemical Reactions Analysis
Bromophenyl compounds can undergo a variety of chemical reactions. For example, the molecular ion of 3-phenyl-1-bromopropane has been shown to eliminate ethylene and undergo bromine migration, which is relevant to understanding the reactivity of the bromine atom in similar compounds . The collision-induced dissociation study provides insights into the stability and fragmentation patterns of bromophenyl ions . Furthermore, the synthesis of oxazine, thiazine, and quinoxaline derivatives from 3-aryl-2-bromopropanoic acids demonstrates the versatility of bromophenyl compounds in forming heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(4-Bromophenyl)-2-methylpropanoic acid can be inferred from related compounds. The presence of a bromine atom significantly affects the compound's polarity, reactivity, and interactions with other molecules. The crystal structure analysis of bromo-hydroxy-benzoic acid derivatives has shown that halogen bonding and π-π interactions play a significant role in the solid-state architecture of these compounds . These interactions are likely to influence the solubility, melting point, and other physical properties of 3-(4-Bromophenyl)-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Enantioselective Synthesis : 3-(4-Bromophenyl)-2-methylpropanoic acid and its derivatives have been utilized in enantioselective synthesis. For example, derivatives like 3-aminopropanoic acid with phenyl or benzyl substituents can be prepared enantioselectively through electrophilic attack involving synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).
Molecular Docking and Anti-inflammatory Activity : Research has explored the synthesis of diastereomeric derivatives of 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. These compounds have shown significant anti-inflammatory activity and have been evaluated for potential COX-2 inhibition (Dilber et al., 2008).
Resolution of Nonsteroidal Antiandrogens : The resolution of nonsteroidal antiandrogens using derivatives of 3-(4-bromophenyl)-2-methylpropanoic acid has been investigated. This involves chromatographic separation of diastereomeric esters of the precursor thioether (Tucker & Chesterson, 1988).
Advanced Chemical Applications
Synthesis of Complex Compounds : The synthesis of complex compounds like oxazine, thiazine, and quinoxaline derivatives containing a benzyl fragment from 3-aryl-2-bromopropanoic acids and their esters has been documented. This highlights the compound's utility in creating diverse chemical structures (Pokhodylo et al., 2021).
Molecular Docking for Biomedical Applications : 3-(4-Bromophenyl)-2-methylpropanoic acid derivatives have been synthesized and evaluated for biomedical applications, particularly for the regulation of inflammatory diseases. Docking studies have been used to assess their potential efficacy (Ryzhkova et al., 2020).
Electrophilic Cyclization Studies : The compound's derivatives have been used in electrophilic cyclization studies. For instance, the preparation of 5-(4-bromophenyl)-3-iodo-2-(4-methylphenyl)furan using electrophilic cyclization with N-Iodosuccinimide is a notable application (Sniady et al., 2007).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, not ingesting, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXVFBKJEAPPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617253 | |
| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-methylpropanoic acid | |
CAS RN |
66735-01-1 | |
| Record name | 4-Bromo-α-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66735-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)




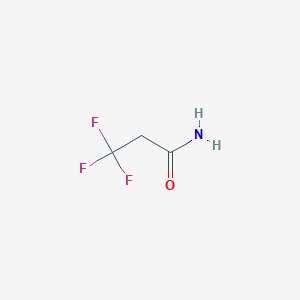
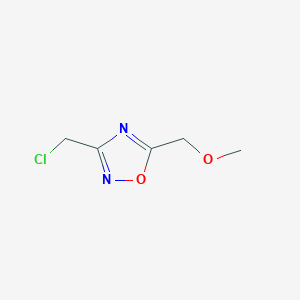


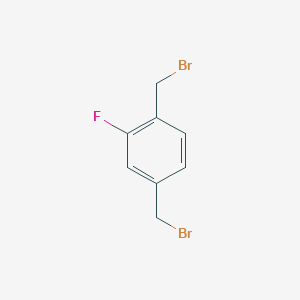
![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
